molecular formula C11H15ClN2O B14903364 2-((1-(3-Chlorophenyl)ethyl)(methyl)amino)acetamide

2-((1-(3-Chlorophenyl)ethyl)(methyl)amino)acetamide

Cat. No.: B14903364
M. Wt: 226.70 g/mol
InChI Key: QEWSSSCYRHMXHX-UHFFFAOYSA-N
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Description

2-((1-(3-Chlorophenyl)ethyl)(methyl)amino)acetamide is an organic compound with a molecular formula of C11H15ClN2O. This compound is characterized by the presence of a chlorophenyl group, an ethyl group, a methyl group, and an acetamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-Chlorophenyl)ethyl)(methyl)amino)acetamide typically involves the reaction of 3-chlorophenyl ethylamine with methylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to complete the reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, and involves rigorous quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-((1-(3-Chlorophenyl)ethyl)(methyl)amino)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

2-((1-(3-Chlorophenyl)ethyl)(methyl)amino)acetamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and protein binding.

    Medicine: As a potential therapeutic agent in the treatment of certain diseases.

    Industry: In the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((1-(3-Chlorophenyl)ethyl)(methyl)amino)acetamide involves its interaction with specific molecular targets in the body. The compound binds to certain enzymes and proteins, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(4-Chlorophenyl)ethyl)(methyl)amino)acetamide
  • 2-((1-(2-Chlorophenyl)ethyl)(methyl)amino)acetamide
  • 2-((1-(3-Bromophenyl)ethyl)(methyl)amino)acetamide

Uniqueness

2-((1-(3-Chlorophenyl)ethyl)(methyl)amino)acetamide is unique due to the specific position of the chlorine atom on the phenyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.

Properties

Molecular Formula

C11H15ClN2O

Molecular Weight

226.70 g/mol

IUPAC Name

2-[1-(3-chlorophenyl)ethyl-methylamino]acetamide

InChI

InChI=1S/C11H15ClN2O/c1-8(14(2)7-11(13)15)9-4-3-5-10(12)6-9/h3-6,8H,7H2,1-2H3,(H2,13,15)

InChI Key

QEWSSSCYRHMXHX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)N(C)CC(=O)N

Origin of Product

United States

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